molecular formula C16H22Cl2N2O5 B13841079 3-Hydroxy-1-[[5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl]-4,5-bis(hydroxymethyl)-2-methyl Pyridinium chloride HCl

3-Hydroxy-1-[[5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl]-4,5-bis(hydroxymethyl)-2-methyl Pyridinium chloride HCl

Cat. No.: B13841079
M. Wt: 393.3 g/mol
InChI Key: BNCCUQPUXCFCRZ-UHFFFAOYSA-N
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Description

3-Hydroxy-1-[[5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl]-4,5-bis(hydroxymethyl)-2-methyl Pyridinium chloride HCl is a complex organic compound with significant potential in various scientific fields. This compound features multiple hydroxyl groups and a pyridinium core, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-[[5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl]-4,5-bis(hydroxymethyl)-2-methyl Pyridinium chloride HCl involves several steps:

    Formation of the Pyridinium Core: The initial step involves the formation of the pyridinium core through a cyclization reaction.

    Hydroxylation: Subsequent hydroxylation reactions introduce hydroxyl groups at specific positions on the pyridinium ring.

    Methylation: Methyl groups are added to the pyridinium core to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-[[5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl]-4,5-bis(hydroxymethyl)-2-methyl Pyridinium chloride HCl undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove hydroxyl groups or convert them to other functional groups.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new pyridinium derivatives.

Scientific Research Applications

3-Hydroxy-1-[[5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl]-4,5-bis(hydroxymethyl)-2-methyl Pyridinium chloride HCl has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-5-methylisoxazole: Another hydroxylated pyridine derivative with similar reactivity.

    5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one: Known for its use in pharmaceutical and cosmetic industries.

Uniqueness

3-Hydroxy-1-[[5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl]-4,5-bis(hydroxymethyl)-2-methyl Pyridinium chloride HCl stands out due to its unique combination of hydroxyl and methyl groups, which confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C16H22Cl2N2O5

Molecular Weight

393.3 g/mol

IUPAC Name

1-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-3-ol;chloride;hydrochloride

InChI

InChI=1S/C16H20N2O5.2ClH/c1-9-15(22)13(7-20)11(3-17-9)4-18-5-12(6-19)14(8-21)16(23)10(18)2;;/h3,5,19-21H,4,6-8H2,1-2H3,(H-,22,23);2*1H

InChI Key

BNCCUQPUXCFCRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)CO)C[N+]2=C(C(=C(C(=C2)CO)CO)O)C.Cl.[Cl-]

Origin of Product

United States

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